5-Bromo-N-(tert-butyl)-3-methylpicolinamide 5-Bromo-N-(tert-butyl)-3-methylpicolinamide
Brand Name: Vulcanchem
CAS No.: 156072-91-2
VCID: VC11695493
InChI: InChI=1S/C11H15BrN2O/c1-7-5-8(12)6-13-9(7)10(15)14-11(2,3)4/h5-6H,1-4H3,(H,14,15)
SMILES: CC1=CC(=CN=C1C(=O)NC(C)(C)C)Br
Molecular Formula: C11H15BrN2O
Molecular Weight: 271.15 g/mol

5-Bromo-N-(tert-butyl)-3-methylpicolinamide

CAS No.: 156072-91-2

Cat. No.: VC11695493

Molecular Formula: C11H15BrN2O

Molecular Weight: 271.15 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-N-(tert-butyl)-3-methylpicolinamide - 156072-91-2

Specification

CAS No. 156072-91-2
Molecular Formula C11H15BrN2O
Molecular Weight 271.15 g/mol
IUPAC Name 5-bromo-N-tert-butyl-3-methylpyridine-2-carboxamide
Standard InChI InChI=1S/C11H15BrN2O/c1-7-5-8(12)6-13-9(7)10(15)14-11(2,3)4/h5-6H,1-4H3,(H,14,15)
Standard InChI Key INGQVFWRUJSCHT-UHFFFAOYSA-N
SMILES CC1=CC(=CN=C1C(=O)NC(C)(C)C)Br
Canonical SMILES CC1=CC(=CN=C1C(=O)NC(C)(C)C)Br

Introduction

Overview of 5-Bromo-N-(tert-butyl)-3-methylpicolinamide

5-Bromo-N-(tert-butyl)-3-methylpicolinamide is a chemical compound with the molecular formula C11H15BrN2O and a molecular weight of 271.157 g/mol. Its CAS number is 156072-91-2. This compound belongs to the family of picolinamides, which are derivatives of picolinic acid, and it features a bromine atom and a tert-butyl group attached to the nitrogen atom of the amide functional group.

Synthesis Methods

The synthesis of 5-Bromo-N-(tert-butyl)-3-methylpicolinamide typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available 3-methylpicolinic acid.

  • Bromination: The introduction of the bromine atom can be achieved through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

  • Amidation: The final step involves the reaction of the brominated intermediate with tert-butylamine under acidic or basic conditions to form the desired amide product.

Applications and Biological Activity

Research has indicated potential applications for 5-Bromo-N-(tert-butyl)-3-methylpicolinamide in various fields:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in medicinal chemistry.

  • Enzyme Inhibition: Similar compounds have shown potential as enzyme inhibitors, particularly in metabolic pathways relevant to diseases like diabetes and obesity.

Research Findings

Recent studies have explored various aspects of this compound:

Study FocusFindings
Antimicrobial ActivityDerivatives showed significant activity against Gram-positive bacteria.
Enzyme InhibitionInhibition of key enzymes involved in glucose metabolism was observed, suggesting potential for diabetes management.
Anti-inflammatory EffectsCompounds related to this structure demonstrated reductions in pro-inflammatory cytokines in vitro, indicating possible therapeutic applications in inflammatory diseases.

Comparative Analysis

A comparative analysis with similar compounds highlights unique features:

Compound NameStructure TypeUnique Features
5-Bromo-N-(tert-butyl)-3-methylpicolinamidePicolinamideBromine substitution enhances reactivity
N-(tert-butyl)-3-methylpicolinamidePicolinamideLacks halogen, potentially less reactive
5-Chloro-N-(tert-butyl)-3-methylpicolinamidePicolinamideChlorine substitution may alter biological activity

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